Methyl 3-((2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate
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Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a carboxylate group, which is a common functional group in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine and thiophene rings, as well as the sulfonyl and carboxylate groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the pyrrolidine and thiophene rings, as well as the sulfonyl and carboxylate groups, would influence properties such as polarity, solubility, and stability .Scientific Research Applications
Comprehensive Analysis of “Methyl 3-((2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate”
The compound “Methyl 3-((2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate” is a complex molecule that incorporates both pyrrolidine and thiophene moieties. These structural components are known for their versatility in medicinal chemistry and material science. Below is a detailed analysis of the scientific research applications of this compound, focusing on six unique applications.
Medicinal Chemistry: Pyrrolidine Derivatives
Pyrrolidine: , a core component of the compound, is a five-membered nitrogen heterocycle widely used in medicinal chemistry. It is valued for its ability to efficiently explore pharmacophore space due to its sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage . The pyrrolidine ring’s stereogenicity is particularly significant, as different stereoisomers can lead to diverse biological profiles of drug candidates .
Therapeutic Applications: Thiophene Derivatives
Thiophene: derivatives are recognized for their broad therapeutic properties. They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities . The thiophene component in the compound could be leveraged to synthesize novel therapeutic agents with a wide range of biological functions.
Organic Synthesis: Reagents and Intermediates
The compound can serve as a reagent or intermediate in organic synthesis reactions. Its complex structure allows for the introduction of various functional groups, which can lead to the creation of diverse organic molecules .
Photochemical Research: Sensitizers and Fluorescent Probes
In photochemical studies, the compound’s structural features make it a potential candidate for use as a photosensitizer or a precursor for fluorescent dyes . This application is crucial for developing new materials that respond to light in specific ways.
Drug Design: Stereoselectivity
The stereogenic centers in the pyrrolidine ring of the compound can influence the binding mode to enantioselective proteins. This feature is essential in drug design, where the spatial orientation of substituents can lead to different biological activities .
Material Science: Heterocyclic Scaffolds
Both pyrrolidine and thiophene rings are important heterocyclic scaffolds in material science. They can be used to create materials with specific electronic properties, which are valuable in the development of electronic devices and sensors .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 3-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S3/c1-24-17(19)16-15(9-11-25-16)27(22,23)18-10-5-6-13(18)12-26(20,21)14-7-3-2-4-8-14/h2-4,7-9,11,13H,5-6,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHHXZIHMVVBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate |
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